Cas no 1807205-27-1 (Ethyl 4-chloro-2-cyano-6-(trifluoromethyl)phenylacetate)

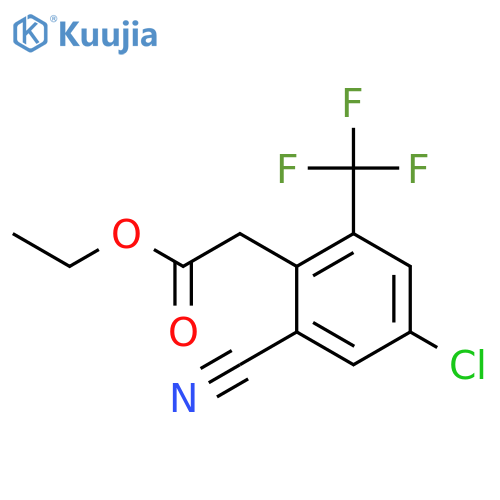

1807205-27-1 structure

商品名:Ethyl 4-chloro-2-cyano-6-(trifluoromethyl)phenylacetate

CAS番号:1807205-27-1

MF:C12H9ClF3NO2

メガワット:291.653572797775

CID:4945190

Ethyl 4-chloro-2-cyano-6-(trifluoromethyl)phenylacetate 化学的及び物理的性質

名前と識別子

-

- Ethyl 4-chloro-2-cyano-6-(trifluoromethyl)phenylacetate

-

- インチ: 1S/C12H9ClF3NO2/c1-2-19-11(18)5-9-7(6-17)3-8(13)4-10(9)12(14,15)16/h3-4H,2,5H2,1H3

- InChIKey: NXVVKPVVPZIDBG-UHFFFAOYSA-N

- ほほえんだ: ClC1C=C(C#N)C(CC(=O)OCC)=C(C(F)(F)F)C=1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 6

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 377

- トポロジー分子極性表面積: 50.1

- 疎水性パラメータ計算基準値(XlogP): 3.3

Ethyl 4-chloro-2-cyano-6-(trifluoromethyl)phenylacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A015020992-500mg |

Ethyl 4-chloro-2-cyano-6-(trifluoromethyl)phenylacetate |

1807205-27-1 | 97% | 500mg |

823.15 USD | 2021-06-18 | |

| Alichem | A015020992-1g |

Ethyl 4-chloro-2-cyano-6-(trifluoromethyl)phenylacetate |

1807205-27-1 | 97% | 1g |

1,549.60 USD | 2021-06-18 | |

| Alichem | A015020992-250mg |

Ethyl 4-chloro-2-cyano-6-(trifluoromethyl)phenylacetate |

1807205-27-1 | 97% | 250mg |

499.20 USD | 2021-06-18 |

Ethyl 4-chloro-2-cyano-6-(trifluoromethyl)phenylacetate 関連文献

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

-

5. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

1807205-27-1 (Ethyl 4-chloro-2-cyano-6-(trifluoromethyl)phenylacetate) 関連製品

- 1796989-45-1(methyl N-{2-[5-cyclopropyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}carbamate)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 959240-93-8(4-Chloro-1-methyl-1H-indazol-3-amine)

- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 307-59-5(perfluorododecane)

- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

推奨される供給者

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量